Bimesityl

Overview

Description

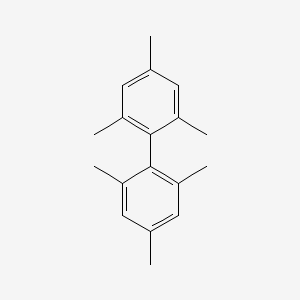

Bimesityl is a chemical compound with the molecular formula C18H22 . It is also known as 2,2’,4,4’,6,6’-Hexamethylbiphenyl .

Synthesis Analysis

The synthesis of Bimesityl involves the oxidative coupling reaction of Mesitylene . This process is facilitated by a metastructured electrocatalyst comprised of a carbonaceous scaffold coated with Pd derived from a Zeolitic Imidazole Framework .

Molecular Structure Analysis

Bimesityl has a total of 41 bonds, including 19 non-H bonds, 12 multiple bonds, 1 rotatable bond, 12 aromatic bonds, and 2 six-membered rings . The average mass of Bimesityl is 238.367 Da .

Chemical Reactions Analysis

Bimesityl is involved in the electrocatalytic oxidative coupling of Mesitylene . The process is selective, allowing only Bimesityl formation and restricting any larger-sized by-product .

Physical And Chemical Properties Analysis

Bimesityl has a density of 0.9±0.1 g/cm3, a boiling point of 298.9±35.0 °C at 760 mmHg, and a flash point of 137.2±16.7 °C . It has a molar refractivity of 79.8±0.3 cm3, a polar surface area of 0 Å2, and a molar volume of 252.4±3.0 cm3 .

Scientific Research Applications

Electrocatalysis

Bimesityl: plays a role in the electrocatalytic oxidative coupling of mesitylene. This process is significant in industrial processes like electrohydrodimerization of acrylonitrile, anodic substitution and addition, and electrolysis of heterocyclic compounds . The use of carbon derived from the zeolitic imidazole framework (ZIF) coated with palladium (Pd) has shown to increase the selectivity for bimesityl formation, demonstrating the potential of bimesityl in enhancing electrocatalytic processes .

Covalent Organic Frameworks (COFs)

In the design of three-dimensional COFs , bimesityl derivatives such as 3,3′,5,5′-tetrakis(4-formylphenyl)bimesityl (TFBM) are used as tetrahedral building blocks. These frameworks have unique porous features and excellent performance compared to two-dimensional frameworks, making them suitable for applications in adsorption, separation, and catalysis .

Ionic Porous Organic Polymers

Bimesityl-based compounds like 3,3’5,5’-tetrakis(bromomethyl)bimesityl (TMBB) are utilized in the synthesis of ionic porous organic polymers (IPOPs) . These polymers have applications in areas such as gas storage, separation, and as catalysts in various chemical reactions .

Future Directions

The future directions for Bimesityl could involve further exploration of its synthesis, self-assembly techniques, and potential biomedical applications . This includes simplifying the design and synthetic process, streamlining and standardizing the self-assembly procedure, and broadening the horizon of potential applications .

Mechanism of Action

Target of Action

Bimesityl is primarily involved in the electrocatalytic oxidative coupling of mesitylene . The primary target of bimesityl is the mesitylene molecule, a hydrocarbon compound. The role of bimesityl is to facilitate the coupling of two mesitylene molecules in an electrocatalytic process .

Mode of Action

Bimesityl is formed through the oxidative coupling of two mesitylene molecules . This process is facilitated by an electrocatalyst, which provides the necessary conditions for the reaction to occur. The electrocatalyst used in this process is a carbonaceous scaffold coated with palladium (Pd), derived from a zeolitic imidazole framework (ZIF) . The electrocatalyst provides both electronic conductivity and structural selectivity, allowing for the selective formation of bimesityl .

Biochemical Pathways

The formation of bimesityl from mesitylene involves the oxidative coupling of two mesitylene molecules . This process is part of the broader field of electrocatalysis, which plays a vital role in various industrial processes

Pharmacokinetics

The formation of bimesityl from mesitylene is facilitated by an electrocatalyst, suggesting that the process is highly controlled and selective .

Result of Action

The result of the action of bimesityl is the selective conversion of mesitylene to bimesityl . The electrocatalyst used in this process shows a high selectivity for bimesityl, producing it at a rate approximately 18 times higher than a planar Pd film electrocatalyst . This demonstrates the effectiveness of the electrocatalyst and the potential of the proposed approach .

Action Environment

The action of bimesityl is influenced by the environment in which the reaction takes place. The electrocatalytic oxidative coupling of mesitylene to bimesityl is facilitated by an electrocatalyst, which is a carbonaceous scaffold coated with Pd . The effectiveness of the electrocatalyst is dependent on its size and shape selectivity, which can be influenced by environmental factors . .

properties

IUPAC Name |

1,3,5-trimethyl-2-(2,4,6-trimethylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22/c1-11-7-13(3)17(14(4)8-11)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWPWAQJHDDRCKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=C(C=C(C=C2C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00963282 | |

| Record name | 2,2',4,4',6,6'-Hexamethyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bimesityl | |

CAS RN |

4482-03-5 | |

| Record name | Bimesityl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17529 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2',4,4',6,6'-Hexamethyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-ethoxyphenyl]-](/img/structure/B1605769.png)

![8-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1605772.png)